Cas no 1448062-80-3 (3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine)
![3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine structure](https://ja.kuujia.com/scimg/cas/1448062-80-3x500.png)
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine 化学的及び物理的性質
名前と識別子
-
- [4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
- 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
-
- インチ: 1S/C21H21BrN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2
- InChIKey: LKXVMAAMOFQFDJ-UHFFFAOYSA-N
- SMILES: C(N1CCC(OC2=NC=CC=C2Br)CC1)(C1=CC=C(CN2C=NC=C2)C=C1)=O
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-4800-5mg |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-4800-2mg |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6359-4800-15mg |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6359-4800-25mg |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6359-4800-3mg |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6359-4800-20mg |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6359-4800-10mg |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6359-4800-10μmol |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-4800-20μmol |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6359-4800-4mg |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine |
1448062-80-3 | 4mg |
$99.0 | 2023-09-09 |
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridineに関する追加情報
Introduction to 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine and Its Significance in Modern Chemical Research
The compound with the CAS number 1448062-80-3, specifically 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine, represents a fascinating molecule in the realm of pharmaceutical and chemical research. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple functional groups, including bromine, piperidine, imidazole, and benzoyl moieties, makes it a versatile scaffold for further derivatization and exploration.
In recent years, the pharmaceutical industry has seen a surge in the development of molecules that incorporate heterocyclic structures, such as imidazole and piperidine, due to their well-documented biological activity. The benzoyl group further enhances its potential by serving as a linker or modifying group that can influence both the solubility and reactivity of the molecule. The bromine atom at the 3-position of the pyridine ring adds another layer of utility, providing a handle for further chemical transformations via cross-coupling reactions.
One of the most compelling aspects of 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine is its potential as a building block for more complex drug candidates. Researchers have been exploring its utility in the synthesis of kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The combination of a pyridine core with a piperidine and imidazole moiety creates a favorable pharmacophore for interacting with protein targets. Specifically, the benzoyl-piperidine segment has shown promise in modulating enzyme activity by occupying specific binding pockets.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry. Imidazole-based compounds are known for their ability to interact with metal ions and biological enzymes, making them valuable in therapeutic applications. The presence of an imidazole ring in 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine not only enhances its binding affinity but also contributes to its overall bioactivity. This has led to investigations into its potential as an anti-inflammatory agent, leveraging its ability to modulate cytokine production and immune responses.
The bromine substituent on the pyridine ring is particularly noteworthy for its role in enabling palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures and have been widely used in both academic research and industrial drug development. For instance, Suzuki-Miyaura and Buchwald-Hartwig couplings can be employed to introduce various aryl or heteroaryl groups, thereby expanding the structural diversity of derivatives derived from this compound.
Moreover, the 4-[(1H-imidazol-1-yl)methyl]benzoyl segment of the molecule is another key feature that contributes to its pharmacological potential. This group has been extensively studied for its ability to interact with biological targets such as receptors and ion channels. By serving as a pharmacophore, it can modulate signaling pathways involved in diseases such as neurodegeneration and cardiovascular disorders. The benzoyl moiety itself is known to enhance metabolic stability and oral bioavailability, making it an attractive feature for drug candidates.
In terms of synthetic applications, 3-bromo-2-[(1-{4-[(1H-imidazol-1-ylmethyl)benzoyl}piperidin-4-yloxy)]pyridine has been utilized as an intermediate in multi-step syntheses targeting various therapeutic areas. For example, researchers have employed this compound to develop novel antiviral agents by incorporating additional functional groups that can interact with viral proteases or polymerases. The flexibility provided by the piperidine ring allows for modifications that can fine-tune binding properties, making it a valuable tool in structure-based drug design.
The significance of this compound is further underscored by its presence in several patents and scientific literature focusing on medicinal chemistry innovations. Researchers have leveraged its unique structure to develop lead compounds that exhibit potent activity against a range of diseases. The ability to modify specific parts of the molecule while retaining its core pharmacological properties makes it an invaluable asset in drug discovery programs.
Looking ahead, the future prospects for 3-bromo-2-[(1-{(1H-imidazol-l-yllmethyl)benzoyl}piperidin-l-oxy)]pyridine are promising, particularly as new synthetic methodologies continue to emerge. Advances in computational chemistry and machine learning are expected to accelerate the discovery of novel derivatives with enhanced pharmacological profiles. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics will likely uncover new applications for this compound in precision medicine.
In conclusion,3-bromo-Z{(I - {(I H - imldazol - l - yllmethyl)benzolyI}piperrdin - l - yloxy)]pyridine (CAS no 1448062 - 80 - 3) stands out as a versatile and multifaceted compound with significant implications for pharmaceutical research. Its intricate structure offers numerous opportunities for further exploration, particularly in developing targeted therapies for complex diseases. As scientific understanding progresses,this molecule will undoubtedly continue to play a crucial role in advancing both academic research and industrial applications.
1448062-80-3 (3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine) Related Products
- 1448123-10-1(N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 38778-30-2(muristerone a)
- 1864061-46-0(2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride)
- 12037-63-7(tantalum phosphide)
- 57118-65-7(2-propyl-1H-Imidazole-5-ethanamine)
- 2227682-57-5(2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)
- 329059-11-2(4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol)
- 1021208-30-9(N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide)
- 1564452-03-4(4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)




